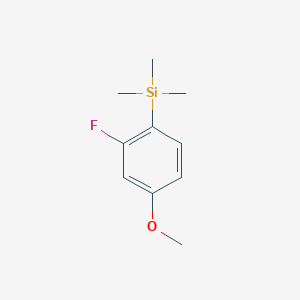
(2-Fluoro-4-methoxyphenyl)trimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Fluoro-4-methoxyphenyl)trimethylsilane is an organosilicon compound with the molecular formula C10H15FOSi It is a derivative of phenyltrimethylsilane, where the phenyl ring is substituted with a fluoro group at the 2-position and a methoxy group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-4-methoxyphenyl)trimethylsilane can be achieved through several methods. One common approach involves the reaction of 2-fluoro-4-methoxyphenylmagnesium bromide with trimethylsilyl chloride. The reaction is typically carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.
Another method involves the use of a Suzuki-Miyaura coupling reaction, where 2-fluoro-4-methoxyphenylboronic acid is coupled with trimethylsilyl chloride in the presence of a palladium catalyst and a base such as potassium carbonate. This method is advantageous due to its mild reaction conditions and high yield .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(2-Fluoro-4-methoxyphenyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The fluoro group can be reduced to a hydrogen atom under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles such as sodium iodide or potassium fluoride.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
Substitution Reactions: Products include various substituted phenyl derivatives.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include the corresponding hydrocarbon derivatives.
科学研究应用
(2-Fluoro-4-methoxyphenyl)trimethylsilane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: It is used in the synthesis of bioactive molecules and pharmaceuticals.
Medicine: It is investigated for its potential use in drug development and as a precursor for radiolabeled compounds in imaging studies.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (2-Fluoro-4-methoxyphenyl)trimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The trimethylsilyl group can act as a protecting group for hydroxyl and amino groups, while the fluoro and methoxy groups can influence the electronic properties of the phenyl ring, affecting its reactivity in different pathways .
相似化合物的比较
Similar Compounds
- (2-Fluoro-3-methoxyphenyl)trimethylsilane
- (4-Fluoro-2-methoxyphenyl)trimethylsilane
- (2-Fluoro-6-methoxyphenyl)trimethylsilane
Uniqueness
(2-Fluoro-4-methoxyphenyl)trimethylsilane is unique due to the specific positioning of the fluoro and methoxy groups on the phenyl ring, which can significantly influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic chemistry for the development of new materials and pharmaceuticals .
属性
分子式 |
C10H15FOSi |
|---|---|
分子量 |
198.31 g/mol |
IUPAC 名称 |
(2-fluoro-4-methoxyphenyl)-trimethylsilane |
InChI |
InChI=1S/C10H15FOSi/c1-12-8-5-6-10(9(11)7-8)13(2,3)4/h5-7H,1-4H3 |
InChI 键 |
KSOIWGWZYSRFGZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)[Si](C)(C)C)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


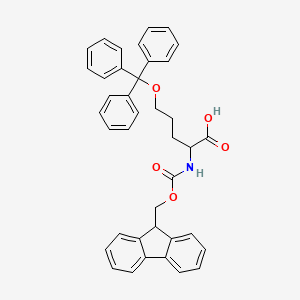
![6,8-Dichloro-2-(2-furyl)imidazo[1,2-a]pyridine](/img/structure/B13681619.png)
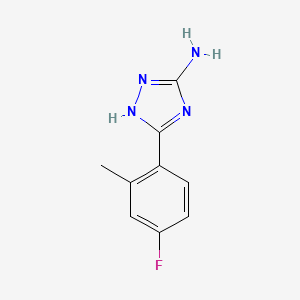

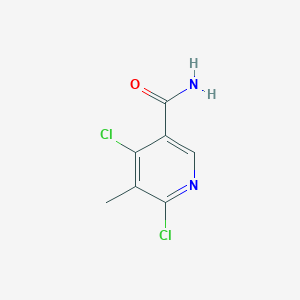
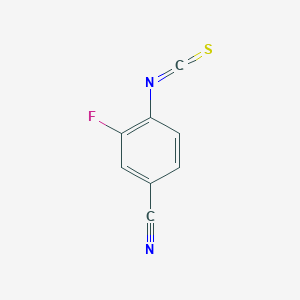
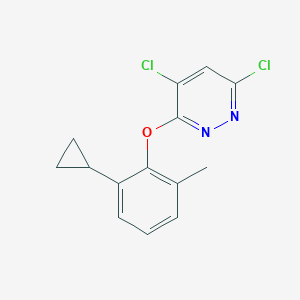
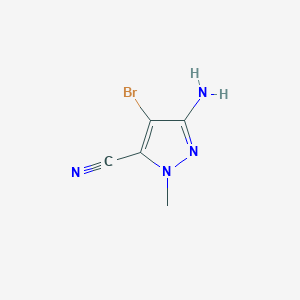
![1-[2-(tert-Butyl)phenyl]guanidine](/img/structure/B13681664.png)
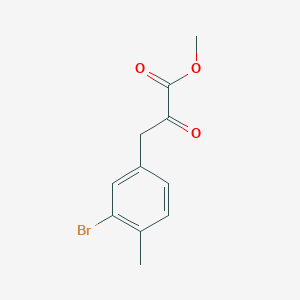
![2,3-Difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13681674.png)
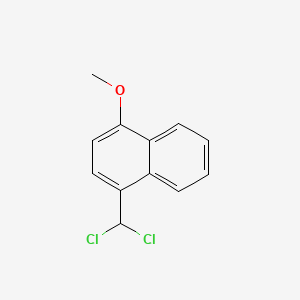
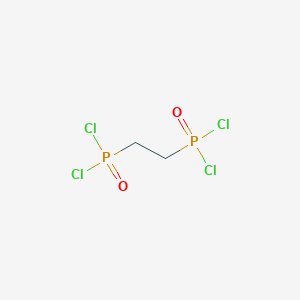
![7-(Phenylmethoxymethyl)-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B13681698.png)
